Bis(trichloromethyl) disulfide

Description

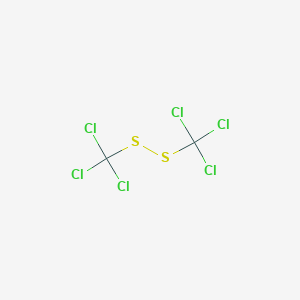

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro-(trichloromethyldisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLLCFJWFCTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164708 | |

| Record name | Bis(trichloromethyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15110-08-4 | |

| Record name | Bis(trichloromethyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trichloromethyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(TRICHLOROMETHYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5495X6Z2I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Bis(trichloromethyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of bis(trichloromethyl) disulfide. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂Cl₆S₂ | [1][2] |

| Molecular Weight | ~300.87 g/mol | [1] |

| IUPAC Name | trichloro(trichloromethyldisulfanyl)methane | [1] |

| Physical State | Oily Liquid | [1] |

| Solubility | Soluble in organic solvents. | |

| XLogP3 | 4.8 | [2] |

| Topological Polar Surface Area | 50.6 Ų | [2] |

Note: Experimental values for melting point, boiling point, and density could not be retrieved from the available literature.

Chemical Structure

The structure of this compound consists of two trichloromethyl groups linked by a disulfide bond. The high degree of chlorination significantly influences the electronic properties and reactivity of the molecule.

Caption: Ball-and-stick model of this compound.

Detailed experimental data on bond lengths and angles from crystal structure analysis are not currently available in public databases.

Synthesis and Reactivity

Synthesis

Two primary synthetic routes for this compound have been reported:

1. Photochemical Homo-coupling of Trichloromethyl Sulfenyl Chloride:

This modern approach is noted for its efficiency and clean reaction profile, proceeding without the need for catalysts or oxidants.[1] The reaction is initiated by irradiating the precursor, trichloromethyl sulfenyl chloride (Cl₃CSCl), with light, typically a 405 nm LED.[1] This method has been reported to achieve yields as high as 93% and is scalable for industrial applications using continuous-flow reactors.[1]

Experimental Workflow: Photochemical Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties of Bis(trichloromethyl) disulfide (CAS 15110-08-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for Bis(trichloromethyl) disulfide, CAS number 15110-08-4. It is intended to be a resource for researchers, scientists, and professionals in drug development who may be working with or investigating this compound. This document compiles known quantitative data and outlines general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 15110-08-4 | [2][4] |

| Molecular Formula | C₂Cl₆S₂ | [1][2][3] |

| Molecular Weight | 300.9 g/mol | [1][4] |

| Boiling Point | 185.5 °C at 760 mmHg | Not explicitly cited |

| Density | 1.905 g/cm³ | Not explicitly cited |

| Refractive Index | 1.632 | Not explicitly cited |

| Flash Point | 70.8 °C | Not explicitly cited |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, the following sections describe generalized and widely accepted methodologies for determining the melting point, solubility, and pKa of solid organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a critical physical property that provides information about its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block heating apparatus).

-

Heating: The heating bath is heated gradually, and the temperature is monitored closely. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a crucial parameter in drug development, affecting absorption, distribution, and formulation.

Principle: The solubility of a compound is determined by observing its dissolution in a series of different solvents, which can provide insights into its polarity and functional groups.

General Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities is selected. Common solvents include water, ethanol, acetone, diethyl ether, and hexane. For ionizable compounds, aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used.

-

Procedure:

-

A small, measured amount of the solid compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the selected solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Visual observation is used to determine if the solid has dissolved completely, partially, or not at all.

-

-

Classification: The compound's solubility profile across the different solvents allows for its classification (e.g., soluble in polar solvents, soluble in nonpolar solvents, acidic, basic, or neutral).

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at a given pH, which influences its biological activity and pharmacokinetic properties.

Principle: The pKa can be determined by titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The pKa corresponds to the pH at which the compound is 50% ionized.

General Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

Titration: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong acid (if the compound is a base) or a strong base (if the compound is an acid) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Signaling Pathways and Experimental Workflows

A comprehensive search of available scientific literature and chemical databases did not yield any specific information regarding signaling pathways or established experimental workflows in which this compound is a key component. Therefore, the creation of diagrams for these aspects, as requested, is not possible at this time. This suggests that the biological activity and mechanistic pathways of this compound may not be well-characterized or publicly documented.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of certain data points indicates that this information could not be readily found in the consulted resources. Researchers should always consult primary literature and conduct their own experimental verification of these properties.

References

A Technical Guide to the Chemistry and Nomenclature of C₂Cl₆S₂

This document provides a comprehensive technical overview of the compound with the molecular formula C₂Cl₆S₂, primarily focusing on its IUPAC nomenclature, physicochemical properties, synthesis protocols, and chemical reactivity. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

IUPAC Nomenclature and Structure

The chemical formula C₂Cl₆S₂ represents a symmetrical disulfide compound. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is derived by identifying the parent chain and the substituents.[1][2][3] The most prominent isomer for this formula is bis(trichloromethyl) disulfide.

The preferred IUPAC name for this compound is 1,2-bis(trichloromethyl)disulfane .[4]

-

"Disulfane" indicates a parent hydride structure consisting of two sulfur atoms linked by a single bond (H-S-S-H).

-

"1,2-bis(...)" indicates that there are two identical substituents, one on each sulfur atom.

-

"(trichloromethyl)" specifies the substituent group (-CCl₃) attached to each sulfur atom.

An alternative, acceptable IUPAC name is trichloro(trichloromethyldisulfanyl)methane .[4][5] Common synonyms include this compound and trichloromethyl disulfide.[5]

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of 1,2-bis(trichloromethyl)disulfane are summarized in the table below. These computed properties provide essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₂Cl₆S₂ | [4][5] |

| Molecular Weight | 300.87 g/mol | [4][5][6] |

| Physical State | Oily Liquid | [4] |

| CAS Number | 15110-08-4 | [5] |

| Monoisotopic Mass | 297.757259 Da | [5] |

| XLogP3 | 4.8 | [5] |

| SMILES | C(Cl)(Cl)(Cl)SSC(Cl)(Cl)(Cl) | [6] |

| InChIKey | NTOLLCFJWFCTMH-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

1,2-bis(trichloromethyl)disulfane is typically synthesized from precursors containing the trichloromethylthio- moiety. One of the most efficient and scalable methods is the photochemical homocoupling of trichloromethyl sulfenyl chloride (Cl₃CSCl).

Experimental Protocol: Photochemical Synthesis

This protocol describes the synthesis of 1,2-bis(trichloromethyl)disulfane via the photochemical cleavage and subsequent coupling of trichloromethyl sulfenyl chloride. This method is noted for its high yield and clean reaction profile.[4]

Materials and Equipment:

-

Trichloromethyl sulfenyl chloride (Cl₃CSCl)

-

Degassed cyclohexane (or other inert solvent)

-

Continuous-flow photochemical reactor equipped with a 405 nm light source (LED)

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Preparation: A solution of trichloromethyl sulfenyl chloride in degassed cyclohexane is prepared under an inert atmosphere (e.g., Nitrogen). The concentration is typically optimized based on the reactor volume and flow rate.

-

Photochemical Reaction: The solution is pumped through the continuous-flow reactor and irradiated with 405 nm light. The energy from the light source induces the homolytic cleavage of the S-Cl bond, generating the trichloromethylthiyl radical (Cl₃CS•).

-

Dimerization: The highly reactive thiyl radicals rapidly dimerize (couple) to form the stable S-S bond of 1,2-bis(trichloromethyl)disulfane.

-

Work-up: The reaction mixture exiting the reactor is collected. The solvent (cyclohexane) is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an oily liquid, is typically of high purity (>90%) and may be used directly or further purified by vacuum distillation if required. Reported yields for this method can be as high as 93%.[4]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the photochemical synthesis of 1,2-bis(trichloromethyl)disulfane.

Chemical Reactivity and Transformations

The chemistry of 1,2-bis(trichloromethyl)disulfane is dominated by the reactivity of the disulfide (S-S) bond. This bond is susceptible to cleavage by various reagents, making the compound a useful source of the trichloromethylthiyl radical (Cl₃CS•) or the trichloromethanethiolate anion (Cl₃CS⁻).

A key transformation is its reaction with thiols to form unsymmetrical disulfides. This reactivity is analogous to the use of related compounds like bis(trichloromethyl) carbonate (triphosgene) in facilitating the formation of disulfides from thiols.[7][8] The thiyl radical generated from C₂Cl₆S₂ can participate in cross-coupling reactions with other sulfenyl chlorides to produce a variety of unsymmetrical disulfides (Cl₃CSSR).[4]

General Reaction Pathway

The diagram below outlines the general reactivity of the disulfide bond in 1,2-bis(trichloromethyl)disulfane, leading to the formation of new sulfur-containing compounds.

Applications and Relevance

While not a pharmaceutical agent itself, 1,2-bis(trichloromethyl)disulfane serves as a valuable reagent and intermediate in organic synthesis. Its chemistry is relevant to drug development professionals for several reasons:

-

Disulfide Bond Formation: The ability to form disulfide bonds is critical in peptide and protein chemistry. Reagents that facilitate disulfide coupling under specific conditions are of significant interest.[9][10]

-

Source of -SCCl₃ Group: It can be used to introduce the trichloromethylthio group into molecules, a functional group that can significantly alter the biological and physical properties of a parent compound due to its high lipophilicity and unique electronic characteristics.

-

Analogy to Phosgene Equivalents: Its reactivity profile shares conceptual similarities with safer, solid phosgene equivalents like diphosgene and triphosgene, which are widely used in the synthesis of carbonates, ureas, and other functional groups common in drug molecules.[7][11]

Due to the presence of multiple chlorine atoms, this compound and its derivatives should be handled with care, as organochlorine compounds can exhibit significant toxicity.

References

- 1. adichemistry.com [adichemistry.com]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. iupac.org [iupac.org]

- 4. This compound | 15110-08-4 | Benchchem [benchchem.com]

- 5. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 10. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 11. Phosgene - Wikipedia [en.wikipedia.org]

A Technical Guide to the Photochemical Homo-Coupling Synthesis of Bis(trichloromethyl) Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photochemical homo-coupling reaction for the synthesis of bis(trichloromethyl) disulfide. This method offers a clean, efficient, and scalable approach, avoiding the need for catalysts or additives.[1] The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and implement this synthetic strategy.

Reaction Overview

The photochemical synthesis of this compound is achieved through the homo-coupling of trichloromethyl sulfenyl chloride.[1] This reaction proceeds via a radical pathway initiated by light, typically from a light-emitting diode (LED) source.[1] The process is characterized by its high atom economy, as the solvent and main byproducts can be recovered in high yields.[1]

The fundamental reaction involves the homolytic cleavage of the S-Cl bond in trichloromethyl sulfenyl chloride upon photoirradiation, generating a trichloromethylthiyl radical (CCl₃S•).[1][2] Two of these radicals then combine to form the stable this compound product.[1][2]

Quantitative Data Summary

The efficiency of the photochemical homo-coupling reaction is influenced by various parameters, including the choice of solvent and the wavelength of the light source. The following tables summarize the key quantitative data from experimental studies.

Table 1: Effect of Solvent on Reaction Yield [1]

| Solvent | Product Yield (%) |

| Water | 46 |

| Methanol | 82 |

| Ethanol | 80 |

| Isopropanol | 74 |

| Acetic Acid | 50 |

| Cyclohexane | 93 (optimized) |

Reaction conditions: trichloromethyl sulfenyl chloride (50 mmol), solvent (53 mL), 35 °C, 365 nm LED, 3 hours. Yields were determined by GC area normalization.[1]

Table 2: Effect of Irradiation Wavelength on Reaction Yield [1]

| Wavelength (nm) | Reaction Time (min) | Product Yield (%) |

| 350 | 15 | Not specified |

| 365 | 15 | Not specified |

| 405 | 15 | 93 |

| 420 | 15 | 81 |

| 455 | 15 | 75 |

Reaction conditions: Optimized with cyclohexane as the solvent.[1]

Experimental Protocols

This section details the methodologies for the key experiments in the photochemical synthesis of this compound.

3.1 General Procedure for Photochemical Homo-Coupling [1]

A solution of trichloromethyl sulfenyl chloride (50 mmol) in a selected solvent (53 mL) is prepared in a suitable reaction vessel. The mixture is maintained at a constant temperature of 35 °C. The reaction vessel is then irradiated with a 365 nm LED light source for a duration of 3 hours. After the reaction is complete, the product, this compound, is isolated and purified. The yield is determined using gas chromatography (GC) area normalization.

3.2 Optimized and Scalable Protocol in a Continuous Flow Reactor [1]

For a larger scale synthesis, a continuous flow reactor is employed. Trichloromethyl sulfenyl chloride is dissolved in cyclohexane. The solution is then pumped through the flow reactor while being irradiated with a 405 nm LED light source. An optimized reaction time of 15 minutes is sufficient for the completion of the reaction. The solvent (cyclohexane) and the primary byproduct (chlorocyclohexane) are separated from the reaction mixture by distillation. This continuous process has been successfully demonstrated on a kilogram scale, yielding 1410 g (93.7% yield) of this compound with a purity of 99.0% (GC area normalization).[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for the photochemical synthesis of this compound.

Caption: Proposed radical mechanism for the photochemical synthesis.

Caption: Scalable continuous flow experimental workflow.

References

An In-Depth Technical Guide to the Trichloromethylthiyl Radical (CCl₃S•): Formation, Role, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trichloromethylthiyl radical (CCl₃S•) is a highly reactive, transient chemical species primarily generated from the degradation of certain sulfur-containing fungicides, most notably captan and folpet. Its formation involves the homolytic cleavage of the nitrogen-sulfur (N-S) bond of these parent compounds, a process facilitated by interaction with biological thiols such as glutathione. The inherent reactivity of the CCl₃S• radical makes it a significant contributor to the biological activity and toxicity of these fungicides, primarily through its involvement in oxidative stress pathways, including lipid peroxidation and protein modification. This guide provides a comprehensive overview of the formation, chemical properties, and biological role of the CCl₃S• radical, along with detailed experimental protocols for its generation, detection, and the analysis of its reactivity, intended for researchers in the fields of toxicology, biochemistry, and drug development.

Introduction

The trichloromethylthiyl radical (CCl₃S•) has garnered significant attention due to its central role in the mechanism of action and toxicity of a class of fungicides characterized by the trichloromethylthio (-SCCl₃) moiety. Captan and folpet are prominent examples of such compounds, which have been widely used in agriculture.[1][2][3] The biological activity of these fungicides is intrinsically linked to the reactivity of the trichloromethylthio group and its degradation products, including the CCl₃S• radical and thiophosgene (CSCl₂).[2] Understanding the formation and reactivity of the CCl₃S• radical is crucial for elucidating the toxicological profile of these fungicides and for the development of safer alternatives. This guide aims to provide a detailed technical overview of the CCl₃S• radical for scientists and professionals involved in relevant research areas.

Formation of the Trichloromethylthiyl Radical (CCl₃S•)

The primary route to the formation of the CCl₃S• radical in biological systems is through the degradation of N-(trichloromethylthio) fungicides like captan and folpet.

Reaction with Thiols

The most significant pathway for the generation of CCl₃S• is the reaction of the parent fungicide with endogenous thiols (RSH), such as glutathione (GSH).[2] This reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the -SCCl₃ group, leading to the cleavage of the N-S bond. While this reaction can proceed through a two-electron mechanism, the formation of radical species suggests a single-electron transfer (SET) component may be involved, leading to the homolytic cleavage of the N-S bond and the generation of the trichloromethylthiyl radical.

Reaction Pathway:

Figure 1: Formation of CCl₃S• from captan/folpet via reaction with thiols.

Photolytic and Radiolytic Generation

For experimental studies, the CCl₃S• radical can be generated in a more controlled manner using photolysis or radiolysis. UV irradiation of N-(trichloromethylthio) compounds or trichloromethylsulfenyl chloride (CCl₃SCl) can induce homolytic cleavage of the N-S or S-Cl bond, respectively, to yield the CCl₃S• radical.[1] Pulse radiolysis is another powerful technique for generating thiyl radicals with high temporal resolution, allowing for the study of their reaction kinetics.[4]

Role and Reactivity of the Trichloromethylthiyl Radical

The CCl₃S• radical is a highly reactive species that can participate in a variety of reactions with biological macromolecules, leading to cellular damage and contributing to the overall toxicity of its parent compounds.

Reactions with Unsaturated Fatty Acids (Lipid Peroxidation)

Thiyl radicals, including by inference CCl₃S•, are known to initiate and propagate lipid peroxidation.[4][5][6] The radical can abstract a hydrogen atom from a bis-allylic position of a polyunsaturated fatty acid (PUFA), generating a carbon-centered lipid radical (L•). This lipid radical can then react with molecular oxygen to form a lipid peroxyl radical (LOO•), which can propagate the chain reaction of lipid peroxidation.

Signaling Pathway:

Figure 2: CCl₃S•-initiated lipid peroxidation cascade.

Reactions with Proteins

The CCl₃S• radical can react with amino acid residues in proteins, leading to protein modification and dysfunction. The primary targets are amino acids with readily abstractable hydrogen atoms, such as cysteine and tryptophan. The abstraction of a hydrogen atom from a protein results in the formation of a protein-centered radical, which can lead to protein cross-linking, aggregation, or fragmentation.

Experimental Protocols

Generation and Detection of CCl₃S• by ESR Spin Trapping

Electron Spin Resonance (ESR) spectroscopy, coupled with spin trapping, is the most definitive method for the detection of short-lived radicals like CCl₃S•.[7]

Experimental Workflow:

Figure 3: Workflow for ESR spin trapping of CCl₃S•.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of captan or folpet (e.g., 10 mM in a suitable solvent like acetone or DMSO).

-

Prepare a stock solution of a thiol, such as glutathione (GSH) (e.g., 100 mM in buffer).

-

Prepare a stock solution of the spin trap, either α-phenyl-N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO) (e.g., 1 M in the appropriate solvent).

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).

-

-

Reaction Mixture:

-

In a small reaction vessel, combine the buffer, the spin trap solution (final concentration typically 50-100 mM), and the captan/folpet solution (final concentration in the micromolar to low millimolar range).

-

Initiate the reaction by adding the thiol solution.

-

-

ESR Spectroscopy:

-

Immediately transfer the reaction mixture into a flat quartz ESR cell.

-

Place the cell in the cavity of the ESR spectrometer.

-

Record the ESR spectrum at room temperature. Typical ESR settings for X-band spectrometers are: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, modulation amplitude ~0.5-1.0 G, and a sweep width of 100 G centered around g ≈ 2.006.

-

-

Data Analysis:

Analysis of Lipid Peroxidation

The induction of lipid peroxidation by CCl₃S• can be assessed by measuring the formation of lipid hydroperoxides or secondary products like malondialdehyde (MDA).

Detailed Methodology (Thiobarbituric Acid Reactive Substances - TBARS Assay):

-

Reaction System:

-

Prepare a suspension of liposomes or isolated membranes in a buffer.

-

Add captan or folpet and a thiol to initiate the formation of CCl₃S•.

-

Incubate the mixture at 37°C for a specified time.

-

-

TBARS Assay:

-

To the reaction mixture, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Heat the mixture at 95-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the amount of MDA formed using a standard curve prepared with a known concentration of MDA.

-

Analysis of Protein Modification by Mass Spectrometry

Mass spectrometry can be used to identify specific amino acid modifications in proteins resulting from their reaction with the CCl₃S• radical.[10][11]

Experimental Workflow:

Figure 4: Workflow for analyzing protein modification by CCl₃S• using mass spectrometry.

Detailed Methodology:

-

Reaction: Incubate the target protein with captan or folpet and a thiol in a suitable buffer.

-

Sample Preparation: After the reaction, remove excess reagents (e.g., by dialysis or size-exclusion chromatography). Reduce and alkylate the cysteine residues to prevent disulfide bond formation during analysis.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the acquired MS/MS data against the protein sequence database to identify peptides with mass shifts corresponding to modifications by the CCl₃S group or its fragments.

Quantitative Data

Quantitative data on the CCl₃S• radical is scarce in the literature. However, data from related systems can provide valuable estimates.

Table 1: Reaction Rate Constants of Related Radicals

| Reaction | Rate Constant (M⁻¹s⁻¹) | Reference |

| CysS• + Linoleic Acid | 1.3 x 10⁷ | [4] |

| CysS• + Linolenic Acid | 1.9 x 10⁷ | [4] |

| CysS• + Arachidonic Acid | 2.2 x 10⁷ | [4] |

| •OH + SO₂ | ~1 x 10⁹ | [12] |

| Cl• + Organic Molecules | 10⁸ - 10¹⁰ | [13] |

Table 2: Representative ESR Hyperfine Coupling Constants for PBN and DMPO Adducts

| Radical Adduct | aN (Gauss) | aHβ (Gauss) | Reference |

| PBN-CH₃ | 16.3 | 3.4 | [8] |

| PBN-OH | 15.3 | 2.6 | [14] |

| DMPO-OH | 14.9 | 14.9 | [15] |

| DMPO-SO₃⁻• | 14.5 | - | [16] |

| CCl₃S• Adducts | Not Experimentally Determined | Not Experimentally Determined |

Note: The hyperfine coupling constants for CCl₃S• adducts are not available in the reviewed literature and would need to be determined experimentally or computationally.

Conclusion

The trichloromethylthiyl radical (CCl₃S•) is a key reactive intermediate in the biological activity and toxicology of fungicides like captan and folpet. Its formation via N-S bond cleavage and subsequent reactions with lipids and proteins contribute to cellular oxidative stress. The experimental protocols detailed in this guide, particularly ESR spin trapping and mass spectrometry, provide a framework for researchers to investigate the formation and reactivity of this important radical species. Further research is needed to determine the specific kinetic parameters and to fully elucidate the signaling pathways directly involving the CCl₃S• radical, which will be crucial for a complete understanding of the toxicology of trichloromethylthio-containing compounds and for the rational design of safer agricultural chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiyl radical attack on polyunsaturated fatty acids: a possible route to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in radical probe mass spectrometry for protein footprinting in chemical biology applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. [17O]oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scholars.uky.edu [scholars.uky.edu]

A Technical Guide to Bis(trichloromethyl) Disulfide in the Context of Halogenated Sulfur Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of bis(trichloromethyl) disulfide (Cl₃CSSCCl₃) and its historical and chemical context within the broader field of halogenated sulfur chemistry. The study of organosulfur compounds dates back to the 19th century, with significant expansion in the 20th century driven by industrial and agricultural applications.[1][2] This document details the evolution of this specialized area, focusing on the synthesis, properties, and reactions of key compounds. Particular emphasis is placed on trichloromethanesulfenyl chloride (perchloromethyl mercaptan, CCl₃SCl), the primary precursor to this compound. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are provided to serve as a comprehensive resource for professionals in research and development.

A Historical Overview of Halogenated Sulfur Chemistry

The field of organosulfur chemistry has deep roots, with foundational discoveries of compounds like sulfur chlorides occurring in the 19th century.[1] The introduction of halogen atoms into organosulfur molecules dramatically alters their reactivity, a principle that chemists have leveraged for over a century.[1] This led to a surge in the development of organohalogen compounds throughout the 20th century for a wide array of applications.[1]

A parallel can be drawn with the history of bis(trichloromethyl) carbonate, commonly known as triphosgene. First described in 1880, its utility as a safer, solid substitute for the highly toxic phosgene gas was not widely recognized and applied in organic synthesis until the late 20th century.[1][3] This pattern of early discovery followed by a much later realization of broad synthetic potential is a recurring theme for many highly reactive halogenated compounds, including those in organosulfur chemistry.

Trichloromethanesulfenyl Chloride (CCl₃SCl): The Key Precursor

Historically known as perchloromethyl mercaptan, trichloromethanesulfenyl chloride (CCl₃SCl) is a cornerstone of this chemical subclass and the most significant precursor for the synthesis of this compound.[1][4] It is a yellow, oily liquid with a foul, acrid odor, primarily used as an intermediate in the manufacturing of fungicides, such as captan and folpet, and various dyes.[4]

The original and still common synthesis method was developed by Rathke, involving the chlorination of carbon disulfide (CS₂) in the presence of an iodine catalyst.[5] This process yields CCl₃SCl along with byproducts like sulfur monochloride, sulfur dichloride, and carbon tetrachloride.[4][5] The close boiling points of CCl₃SCl and sulfur monochloride (S₂Cl₂) make their separation by distillation challenging.[4]

Emergence and Synthesis of this compound

This compound (C₂Cl₆S₂) represents a dimerization product conceptually derived from its precursor, CCl₃SCl. While its specific discovery is less prominently documented than its precursor, its chemistry is intrinsically linked. The synthesis of disulfides through the oxidation of thiols is a fundamental reaction in organic chemistry.[6][7] In the context of halogenated compounds, the formation of this compound can occur during the synthesis of CCl₃SCl, particularly under conditions that favor the coupling of sulfenyl chloride intermediates. Distillation is often required to separate the target disulfide from related byproducts, such as bis(trichloromethyl) trisulfide.[1]

Chemical Properties and Reactivity

The reactivity of these compounds is dominated by the electrophilic nature of the sulfur atom and the influence of the strongly electron-withdrawing trichloromethyl group.

4.1 Quantitative Data

The physical and chemical properties of this compound and its essential precursor are summarized below for comparison.

| Property | This compound (C₂Cl₆S₂) | Trichloromethanesulfenyl chloride (CCl₃SCl) |

| Molar Mass | 300.9 g/mol [8] | 185.88 g/mol |

| Formula | C₂Cl₆S₂[8] | CCl₄S[9] |

| Appearance | --- | Yellow oily liquid with a pungent odor[10] |

| Boiling Point | --- | 149 °C (decomposes) |

| Solubility | Soluble in organic solvents | Insoluble in water, soluble in organic solvents[4] |

| Reactivity with Water | Reacts with water | Decomposes on contact with water to produce HCl, SO₂, and CO₂[10] |

| CAS Number | 15110-08-4[8] | 594-42-3[9] |

4.2 Key Reactions

Halogenated sulfur compounds undergo several characteristic reactions:

-

Hydrolysis: Both CCl₃SCl and the corresponding disulfide react with water. The hydrolysis of CCl₃SCl is slow but produces hydrochloric acid, carbon dioxide, and sulfur.[4] This reactivity contributes to their corrosive nature.

-

Reaction with Metals: CCl₃SCl is corrosive to most metals.[4] In the presence of iron, it can decompose to form carbon tetrachloride and sulfur chlorides.[5]

-

Oxidation: Oxidation of CCl₃SCl with nitric acid yields trichloromethanesulfonyl chloride (Cl₃CSO₂Cl), a stable white solid.[4] Disulfides can also be oxidized to various S-oxides, such as thiosulfinates and thiosulfonates.[11]

-

Nucleophilic Attack: The sulfur atom is highly electrophilic and reacts with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the basis for its use in synthesizing fungicides and other complex organic molecules.

Experimental Protocols & Workflows

5.1 Synthesis of Trichloromethanesulfenyl Chloride (CCl₃SCl)

The classical synthesis involves the iodine-catalyzed chlorination of carbon disulfide.

Protocol:

-

Charge a reaction vessel with carbon disulfide (CS₂) and a catalytic amount of iodine.

-

Cool the vessel externally with an ice-water bath.

-

Introduce a stream of dry chlorine gas into the mixture over several hours. The reaction can be accelerated by exposure to diffused daylight.

-

Continue chlorination until the volume of the liquid has approximately doubled.

-

Allow the mixture to stand overnight.

-

Warm the reaction mixture to distill off excess CS₂ and byproduct carbon tetrachloride.

-

Decompose residual sulfur chloride by vigorously shaking the residue with an equal volume of water.

-

Purify the final product by steam distillation followed by vacuum distillation.

5.2 General Reactivity of Trichloromethanesulfenyl Chloride

The high electrophilicity of the sulfur atom in CCl₃SCl makes it a versatile reagent for introducing the CCl₃S- group into other molecules.

Applications and Modern Significance

The primary industrial importance of trichloromethanesulfenyl chloride lies in its role as a key intermediate. The CCl₃S- moiety it provides is a critical component of several broad-spectrum fungicides, most notably captan and folpet. The development of these pesticides was a significant driver for optimizing the industrial production of CCl₃SCl.

While this compound itself is less commonly cited in large-scale applications, it serves as a valuable reagent in synthetic chemistry. Disulfides are crucial in biochemistry (e.g., disulfide bridges in proteins) and materials science.[12] The study of highly halogenated disulfides like C₂Cl₆S₂ contributes to a deeper understanding of sulfur-sulfur bond stability and reactivity in extreme electronic environments, informing the design of novel pharmaceuticals and specialty polymers.

Conclusion

The historical journey of this compound is deeply intertwined with the development of halogenated sulfur chemistry, particularly the chemistry of its precursor, trichloromethanesulfenyl chloride. From early academic curiosities in the 19th century to essential industrial intermediates in the 20th, these compounds highlight a rich area of chemical exploration. For today's researchers, they offer a platform for creating complex molecules with applications ranging from agriculture to drug development. A thorough understanding of their synthesis, reactivity, and historical context is crucial for innovation in these fields.

References

- 1. This compound | 15110-08-4 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Phosgene - Wikipedia [en.wikipedia.org]

- 4. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cymitquimica.com [cymitquimica.com]

- 10. ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE [chemicalsafety.ilo.org]

- 11. Organosulfur compound - Disulfides, Polysulfides, Oxidized Products | Britannica [britannica.com]

- 12. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

Spectroscopic and Analytical Investigation of Bis(trichloromethyl) Disulfide Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the investigation of bis(trichloromethyl) disulfide (C₂Cl₆S₂). Given the limited availability of public domain spectroscopic data for this specific compound, this document synthesizes information from established analytical principles and data from analogous organosulfur and organohalogen compounds to present a foundational framework for its analysis.

Physicochemical Properties

This compound is a halogenated organosulfur compound. Its basic chemical and physical properties, computed and compiled from various chemical databases, are essential for developing appropriate analytical methods.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₂Cl₆S₂ | [1][2] |

| Molecular Weight | 300.9 g/mol | [1] |

| CAS Number | 15110-08-4 | [1] |

| IUPAC Name | trichloro-(trichloromethyldisulfanyl)methane | [1] |

| Synonyms | Disulfide, bis(trichloromethyl) | [1] |

| Computed XLogP3 | 4.8 | [1] |

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely published. However, based on its molecular structure, its expected spectroscopic characteristics can be predicted.

| Technique | Expected Characteristics |

| ¹³C NMR Spectroscopy | A single resonance is expected due to the molecule's symmetry (Cl₃C-S-S-CCl₃). The chemical shift for the -CCl₃ carbon is predicted to be in the range of 95-110 ppm . This significant downfield shift is attributed to the strong deshielding effect of three electronegative chlorine atoms and the adjacent sulfur atom.[4][5][6] |

| Infrared (IR) Spectroscopy | C-Cl Stretch: Strong, characteristic absorptions are expected in the 650-850 cm⁻¹ region. The intensity and number of bands will depend on the rotational isomers present. S-S Stretch: A weak absorption is anticipated in the 400-550 cm⁻¹ region. This bond vibration typically results in a weak signal in IR spectroscopy.[7] |

| Mass Spectrometry (EI) | The mass spectrum is expected to show a complex molecular ion [M]⁺ peak cluster around m/z 298-306 , reflecting the isotopic distribution of its six chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely involve the cleavage of the S-S bond and C-S bonds, yielding characteristic fragment ions such as [CCl₃S]⁺ (m/z ~150) and [CCl₃]⁺ (m/z ~117), both of which would also exhibit distinct chlorine isotopic patterns.[8][9] |

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable technique for the separation and identification of volatile compounds like this compound. The following is a representative protocol based on established methods for analyzing volatile organosulfur and organochlorine compounds.[10][11][12]

Representative Experimental Protocol: GC-MS Analysis

-

Sample Preparation (Solution in Organic Solvent):

-

Accurately weigh approximately 10 mg of the sample material.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane or dichloromethane.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Perform serial dilutions as necessary to bring the concentration into the linear range of the instrument (e.g., 1-100 µg/mL).

-

Transfer the final solution to a 2 mL autosampler vial for analysis.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended for its robustness and inertness.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-450.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the characteristic isotopic cluster of the molecular ion and key fragments.

-

Quantification can be performed using an external or internal standard method by integrating the peak area of a characteristic ion (e.g., from the [CCl₃]⁺ fragment at m/z 117).

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the analytical workflow and the chemical synthesis context for this compound.

Caption: General analytical workflow for the GC-MS analysis of this compound.

Caption: Likely synthesis pathway from its precursor, trichloromethanesulfenyl chloride.[13]

References

- 1. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C2Cl6S2 | CID 167239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Disulfide, bis(trifluoromethyl) [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. This compound | 15110-08-4 | Benchchem [benchchem.com]

An In-depth Technical Guide on Bis(trichloromethyl) disulfide: Molecular Properties

This guide provides a focused overview of the fundamental molecular characteristics of bis(trichloromethyl) disulfide, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Molecular Formula and Weight

This compound is a chemical compound with the molecular formula C₂Cl₆S₂.[1][2][3] Its molecular weight is approximately 300.87 g/mol .[1][3][4] The structure consists of two trichloromethyl groups linked by a disulfide bond.

Quantitative Molecular Data

The key molecular identifiers and properties of this compound are summarized in the table below for clear reference.

| Property | Value | Source |

| Molecular Formula | C₂Cl₆S₂ | PubChem[2], Benchchem[1] |

| Molecular Weight | ~300.87 g/mol | Benchchem[1], gsrs[3] |

| IUPAC Name | trichloro(trichloromethyldisulfanyl)methane | PubChem[2], Benchchem[1] |

| CAS Number | 15110-08-4 | CymitQuimica[5], PubChem[2] |

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in specialized chemical literature. A common synthetic route involves the reaction of a suitable precursor with a sulfurizing agent. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound. For specific, validated experimental procedures, researchers are advised to consult peer-reviewed scientific journals and established chemical synthesis databases.

References

Methodological & Application

Applications of Bis(trichloromethyl) disulfide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichloromethyl) disulfide, with the chemical formula C₂Cl₆S₂, is a highly reactive organosulfur compound. Structurally, it consists of two trichloromethyl groups linked by a disulfide bond. While not as commonly employed in laboratory synthesis as its carbonate analog, bis(trichloromethyl) carbonate (triphosgene), its reactivity offers potential applications as a source for thiocarbonyl species and in the synthesis of various sulfur-containing organic molecules. Its high reactivity is attributed to the electron-withdrawing nature of the trichloromethyl groups, which polarizes the S-S and C-S bonds, making them susceptible to cleavage and reaction with nucleophiles.

Due to its probable high toxicity and reactivity, analogous to thiophosgene, this compound must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Application 1: Precursor for Thiophosgene and Isothiocyanate Synthesis

One of the primary applications of compounds containing a trichloromethanethiol moiety is their use as precursors to thiophosgene (CSCl₂), a versatile reagent for the synthesis of isothiocyanates, thioureas, and other sulfur-containing heterocycles. This compound can serve as a source for thiophosgene or related reactive intermediates either through thermal decomposition or reaction with nucleophiles.

The generated thiophosgene readily reacts with primary amines to form isothiocyanates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Caption: Workflow for Isothiocyanate Synthesis.

Experimental Protocol: General Synthesis of Isothiocyanates

This protocol describes a general method for synthesizing isothiocyanates from primary amines using an in situ source of thiophosgene, for which this compound could be a potential precursor.

Materials:

-

Primary amine (1.0 eq)

-

This compound (0.5 eq, assuming it generates one equivalent of reactive species per trichloromethyl group) or a suitable thiophosgene source.

-

Triethylamine (Et₃N) or another non-nucleophilic base (2.2 eq)

-

Anhydrous dichloromethane (DCM) or chloroform as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (0.5 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure isothiocyanate.

Representative Data: Synthesis of Isothiocyanates from Primary Amines

The following table summarizes typical yields for the conversion of various primary amines to isothiocyanates using methods involving thiophosgene or its precursors.[1][2]

| Entry | Starting Amine | Product Isothiocyanate | Solvent | Yield (%) |

| 1 | Phenethylamine | 2-Phenylethyl isothiocyanate | DCM | 94 |

| 2 | Benzylamine | Benzyl isothiocyanate | DCM | 92 |

| 3 | Cyclohexylamine | Cyclohexyl isothiocyanate | DCM | 91 |

| 4 | Aniline | Phenyl isothiocyanate | DCM | 85 |

| 5 | tert-Butylamine | tert-Butyl isothiocyanate | DCM | 72 |

Application 2: Synthesis of Thioureas

Isothiocyanates, generated from this compound as described above, are key intermediates for the synthesis of N,N'-disubstituted thioureas. This is achieved by the reaction of the isothiocyanate with a second primary or secondary amine. Symmetrical thioureas can also be formed in a one-pot reaction if the intermediate isothiocyanate reacts with the starting amine.

Caption: Two-step synthesis of thioureas.

Experimental Protocol: Synthesis of N,N'-Disubstituted Thiourea

Materials:

-

Isothiocyanate (1.0 eq, prepared as in Application 1)

-

Primary or secondary amine (1.0-1.1 eq)

-

Solvent (e.g., ethanol, acetonitrile, or THF)

Procedure:

-

Dissolve the isothiocyanate (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the amine (1.0-1.1 eq) to the solution. The reaction is often exothermic. If necessary, cool the flask in an ice bath to maintain control over the reaction temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution as a solid.

-

Monitor the reaction by TLC until the starting isothiocyanate is consumed.

-

If a precipitate has formed, collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

If the product is soluble, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N,N'-disubstituted thiourea.

Representative Data: Thiourea Synthesis

This table shows representative yields for the synthesis of thioureas from isocyanides and amines with elemental sulfur, a conceptually similar transformation.[3][4]

| Entry | Isothiocyanate/Precursor | Amine | Product Thiourea | Yield (%) |

| 1 | Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea | >95 |

| 2 | Benzyl isothiocyanate | Cyclohexylamine | N-Benzyl-N'-cyclohexylthiourea | 92 |

| 3 | Allyl isothiocyanate | Morpholine | N-Allyl-N'-(morpholine-4-carbonyl)thiourea | 90 |

| 4 | Ethyl isothiocyanate | Diethylamine | N,N-Diethyl-N'-ethylthiourea | >95 |

Application 3: Reactions with Other Nucleophiles

The electrophilic nature of the sulfur atoms in this compound allows for reactions with a variety of nucleophiles beyond amines. The disulfide bond can be cleaved by soft nucleophiles like thiolates, leading to the formation of new, unsymmetrical disulfides.

Caption: General nucleophilic substitution on the disulfide.

Experimental Protocol: General Reaction with Thiolates (Thiol-Disulfide Exchange)

Materials:

-

Thiol (R-SH) (1.0 eq)

-

This compound (1.0 eq)

-

Base (e.g., sodium hydride or triethylamine) (1.1 eq)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C and add the base (1.1 eq) portion-wise to generate the thiolate in situ.

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting unsymmetrical disulfide (R-S-S-CCl₃) by column chromatography.

Quantitative Data

Specific yield data for reactions of this compound are not widely reported in academic literature. However, thiol-disulfide exchange reactions are generally efficient.[5] Yields for analogous reactions forming unsymmetrical disulfides are typically in the range of 70-95%, depending on the substrates and conditions used.

References

Application Notes and Protocols for the Use of Bis(trichloromethyl) Disulfide (Triphosgene) as a Phosgene Substitute in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene in a wide array of chemical transformations.[1][2] Its utility in organic synthesis is significant, facilitating the preparation of numerous valuable compounds, including chloroformates, isocyanates, carbonates, ureas, and alkyl chlorides, which are key intermediates in the pharmaceutical and agrochemical industries.[3][4][5] This document provides detailed application notes, experimental protocols, and safety considerations for the use of triphosgene in a research setting.

Key Advantages of Triphosgene:

-

Enhanced Safety: As a solid, triphosgene significantly reduces the risks associated with handling and transportation compared to gaseous phosgene.[1]

-

Ease of Handling and Storage: Its solid nature simplifies storage, transportation, and accurate dosing in reactions.[1]

-

Synthetic Versatility: Triphosgene is an efficient carbonylating agent for a variety of synthetic transformations, including chloroformylation and isocyanate formation.[1][3]

Safety Precautions:

Triphosgene is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[6] Although it is a solid, it can decompose to release phosgene, especially in the presence of nucleophiles or moisture, or upon heating.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant laboratory coat, and compatible gloves (e.g., a double layer of vinyl and nitrile gloves).[6]

-

Engineering Controls: All work with triphosgene must be conducted in a properly functioning chemical fume hood.[6] The use of a phosgene sensor is recommended.[6]

-

Handling: Avoid inhalation of dust and vapors.[6] Minimize dust generation during handling.[9] Use dry equipment and solvents, as triphosgene reacts with water.[9][10]

-

Spills and Waste Disposal: In case of a spill, evacuate the area and prevent further leakage if safe to do so.[6] Clean up spills using appropriate procedures and dispose of waste as hazardous material.[6][9] Do not allow triphosgene waste to enter drains.[6]

-

First Aid: In case of exposure, seek immediate medical attention. The effects of phosgene poisoning can be delayed.[6][11]

Applications and Experimental Protocols

Synthesis of Chloroformates

Chloroformates are important intermediates in the synthesis of carbonates and carbamates. Triphosgene provides a mild and efficient method for their preparation from alcohols.[3][12]

General Reaction Scheme:

Caption: General workflow for the synthesis of chloroformates using triphosgene.

Quantitative Data for Chloroformate Synthesis:

| Starting Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butanol | Sodium Carbonate | Toluene | 0 | 8 | 94 (Conversion) | [12] |

| n-Octanol | Sodium Carbonate | Toluene | 0 | 8 | 93 (Conversion) | [12] |

| 2-Ethylcyclohexan-1-ol | Sodium Carbonate | Toluene | 0 | 8 | 94 (Conversion) | [12] |

| Steroid Scaffold | Pyridine | Benzene | Room Temp | - | - | [3] |

| Campothecin | - | - | - | - | - | [3] |

Detailed Protocol: Synthesis of n-Butyl Chloroformate [12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add triphosgene (1.54 g, 5.2 mmol), sodium carbonate (1.02 g, 10 mmol), and dimethylformamide (0.2 g, 0.35 mmol) as a catalyst in toluene (20 ml).

-

Cooling: Cool the mixture to 0°C and stir for 30 minutes.

-

Addition of Alcohol: Slowly add a solution of n-butanol (0.75 g, 10 mmol) in toluene (20 ml) over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 8 hours.

-

Work-up and Analysis: Monitor the reaction progress by Gas-Liquid Chromatography (GLC). The reported conversion to n-butyl chloroformate is 94% with 100% selectivity.

Synthesis of Isocyanates

Isocyanates are versatile intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds, with wide applications in drug development.[4] Triphosgene offers a convenient route for the conversion of primary amines to isocyanates.[3][13]

General Reaction Scheme:

Caption: General workflow for the synthesis of isocyanates using triphosgene.

Quantitative Data for Isocyanate Synthesis:

| Starting Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| L-Phenylalanine methyl ester HCl | Sodium Bicarbonate | Methylene Chloride | 0 | 15 min | 98 | [13] |

| o-Nitroaniline | - | 1,2-Dichloroethane | 75 | 6 h | 80.3 | [14] |

| m-Nitroaniline | - | 1,2-Dichloroethane | 75 | 5.5 h | 83.7 | [14] |

| p-Nitroaniline | - | 1,2-Dichloroethane | 75 | 5 h | 83.5 | [14] |

| Aniline | Triethylamine | DCM | -35 to RT | 2 h | - | [15] |

| p-Toluidine | Triethylamine | DCM | -35 to RT | - | 61 | [15] |

Detailed Protocol: Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate [13]

-

Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, add methylene chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and L-phenylalanine methyl ester hydrochloride (5.50 g, 25.5 mmol).

-

Cooling: Cool the biphasic mixture in an ice bath.

-

Addition of Triphosgene: While stirring mechanically, add triphosgene (2.52 g, 8.42 mmol) in a single portion.

-

Reaction: Stir the reaction mixture in the ice bath for 15 minutes.

-

Work-up: Pour the mixture into a 250-mL separatory funnel. Collect the organic layer and extract the aqueous layer with three 15-mL portions of methylene chloride.

-

Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a colorless oil. Purify the oil by Kugelrohr distillation (130°C, 0.05 mm) to yield 5.15 g (98%) of the product.

Synthesis of Carbonates and Ureas

Triphosgene is also employed in the synthesis of symmetrical and unsymmetrical carbonates from alcohols and ureas from amines.[3]

General Reaction Schemes:

Caption: General workflows for carbonate and urea synthesis using triphosgene.

Quantitative Data for Urea and Carbonate Synthesis:

| Product Type | Starting Material | Base | Solvent | Yield (%) | Reference |

| Symmetrical Diaryl Ureas | Substituted Anilines | Triethylamine | - | Good | [3] |

| Symmetrical Urea (from Staurosporine) | Staurosporine | Triethylamine | Anhydrous Dichloromethane | 13 | [3] |

| Cyclic Carbonate | Diisononyl Tartarate | Pyridine | - | - | [3] |

Detailed Protocol: General Procedure for Symmetrical Diaryl Urea Synthesis [3]

-

Reaction Setup: To a solution of the substituted aniline in a suitable solvent, add triphosgene.

-

Addition of Base: Add triethylamine to the mixture.

-

Reaction: Stir the reaction at an appropriate temperature until completion (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by crystallization or column chromatography.

Other Applications

Triphosgene is also utilized in a variety of other transformations, including:

-

Synthesis of Alkyl Chlorides: Primary alcohols can be converted to alkyl chlorides using triphosgene in the presence of a base like pyridine or triethylamine.[3]

-

Synthesis of Acyl Chlorides: Carboxylic acids can be converted to their corresponding acyl chlorides using a Vilsmeier reagent generated in situ from triphosgene and DMF.[3]

-

Synthesis of Heterocycles: Triphosgene is used in the synthesis of various heterocyclic compounds such as 2-imidazolidinones and oxazolidinones.[3]

Logical Relationship Diagram for Triphosgene Reactivity:

Caption: Reactivity of triphosgene with different functional groups.

Triphosgene is a highly versatile and valuable reagent in modern organic synthesis, offering a safer alternative to phosgene for a multitude of chemical transformations. By following the detailed protocols and adhering to strict safety precautions, researchers can effectively and safely utilize triphosgene to synthesize a wide range of important chemical intermediates for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Triphosgene - Wikipedia [en.wikipedia.org]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Triphosgene Uses in Pharmaceuticals - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]

- 5. Triphosgene | 32315-10-9 | FT07890 | Biosynth [biosynth.com]

- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. Phosgene - Wikipedia [en.wikipedia.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

Application Notes and Protocols: Reaction of bis(trichloromethyl) disulfide with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichloromethyl) disulfide (Cl₃CSSCCl₃) is a sulfur-containing organic compound that can serve as a precursor to reactive thiocarbonyl species. While not as commonly employed as other thiophosgene surrogates like bis(trichloromethyl) carbonate (triphosgene), its reactivity profile suggests its utility in the synthesis of valuable sulfur-containing organic molecules. This document provides detailed application notes on the reaction of this compound with primary and secondary amines, including proposed reaction mechanisms, general experimental protocols, and a discussion of its applications in medicinal chemistry and drug development. The primary products of these reactions are isothiocyanates from primary amines and thiocarbamoyl chlorides from secondary amines, both of which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Proposed Reaction Mechanisms

The reaction of this compound with amines is believed to proceed through the in situ generation of thiophosgene (CSCl₂), a highly reactive thiocarbonyl compound. Thiophosgene then reacts with the amine nucleophile.

Reaction with Primary Amines

The reaction with primary amines is expected to yield isothiocyanates. The proposed mechanism involves the initial formation of a thiocarbamoyl chloride intermediate, which then undergoes elimination to form the isothiocyanate.

Caption: Proposed reaction pathway for isothiocyanate synthesis.

Reaction with Secondary Amines

Secondary amines react with the in situ generated thiophosgene to form stable thiocarbamoyl chlorides.

Caption: Proposed reaction pathway for thiocarbamoyl chloride synthesis.

Experimental Protocols

Disclaimer: The following are general protocols derived from the known chemistry of thiophosgene and its surrogates. Specific reaction conditions for this compound may require optimization. All reactions should be performed in a well-ventilated fume hood due to the potential formation of toxic and volatile intermediates.

General Protocol for the Synthesis of Isothiocyanates from Primary Amines

Caption: Experimental workflow for isothiocyanate synthesis.

Materials:

-

Primary amine

-

This compound

-

Anhydrous inert solvent (e.g., dichloromethane, chloroform, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) and a tertiary amine base (2.2 eq.) in an anhydrous inert solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (0.55 eq.) in the same anhydrous solvent to the cooled amine solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford the desired isothiocyanate.

General Protocol for the Synthesis of Thiocarbamoyl Chlorides from Secondary Amines

The protocol is similar to that for primary amines, with slight modifications in stoichiometry.

Materials:

-

Secondary amine

-

This compound

-

Anhydrous inert solvent (e.g., dichloromethane, chloroform)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (2.0 eq.) in an anhydrous inert solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in the same solvent.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated amine hydrochloride salt.

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude thiocarbamoyl chloride.

-

Further purification can be achieved by distillation or recrystallization.

Quantitative Data (from Analogous Reactions)

As there is a lack of specific quantitative data for the reaction of this compound with amines in the scientific literature, the following tables summarize representative yields for the synthesis of isothiocyanates and thiocarbamoyl chlorides using thiophosgene, a related and more commonly used reagent. These values can serve as a benchmark for what might be expected when using this compound under optimized conditions.

Table 1: Synthesis of Isothiocyanates from Primary Amines using Thiophosgene

| Primary Amine | Product Isothiocyanate | Yield (%) |

| Aniline | Phenyl isothiocyanate | >90 |

| p-Toluidine | p-Tolyl isothiocyanate | ~95 |

| Benzylamine | Benzyl isothiocyanate | ~85 |

| Cyclohexylamine | Cyclohexyl isothiocyanate | ~90 |

Table 2: Synthesis of Thiocarbamoyl Chlorides from Secondary Amines using Thiophosgene

| Secondary Amine | Product Thiocarbamoyl Chloride | Yield (%) |

| Diethylamine | N,N-Diethylthiocarbamoyl chloride | >90 |

| Pyrrolidine | Pyrrolidine-1-carbothioyl chloride | ~92 |

| Morpholine | Morpholine-4-carbothioyl chloride | ~95 |

| Piperidine | Piperidine-1-carbothioyl chloride | ~93 |

Applications in Drug Development

Isothiocyanates and thiocarbamoyl chlorides are highly valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations to generate diverse molecular scaffolds.

-

Isothiocyanates are known for their presence in cruciferous vegetables and many possess potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] They are also key intermediates in the synthesis of thioureas, thiazoles, and other heterocyclic compounds that are prevalent in many drug molecules.

-

Thiocarbamoyl chlorides are versatile reagents for the introduction of the thiocarbamoyl moiety. This functional group is found in various pharmacologically active compounds, including fungicides, herbicides, and vulcanization accelerators. In drug development, they are used to synthesize thiocarbamates and thioureas, which can act as enzyme inhibitors or receptor modulators.

The reaction of this compound with amines provides a potential route to these important classes of compounds, making it a reaction of interest for drug discovery and development programs.

References

Application Notes and Protocols: Bis(trichloromethyl) Carbonate as a Reagent for Peptide Coupling Reactions